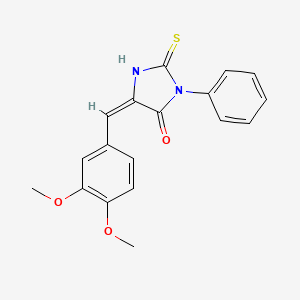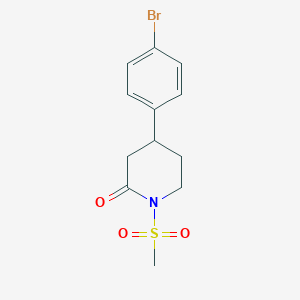
4-(4-Bromophenyl)-1-(methylsulfonyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32220404 is a chemical compound with unique properties and applications in various fields It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220404 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD32220404, followed by purification to remove any impurities.
Industrial Production Methods
In industrial settings, the production of MFCD32220404 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of reagents and optimized reaction conditions to produce MFCD32220404 on a large scale.
Quality control: Implementing rigorous testing protocols to ensure the purity and quality of the final product.
Packaging and storage: Proper packaging to prevent contamination and degradation, and storage under controlled conditions to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32220404 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents under controlled conditions.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32220404 typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperature and pressure: Reactions are often conducted at elevated temperatures and pressures to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of MFCD32220404 depend on the type of reaction and the reagents used. For example:
Oxidation: Produces oxidized derivatives with altered functional groups.
Reduction: Results in reduced forms with different chemical properties.
Substitution: Yields substituted compounds with new functional groups.
Aplicaciones Científicas De Investigación
MFCD32220404 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32220404 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: Interacts with proteins, enzymes, or receptors to modulate their activity.
Pathway modulation: Influences biochemical pathways to produce desired effects.
Cellular effects: Alters cellular processes such as signal transduction, gene expression, and metabolic activity.
Propiedades
Fórmula molecular |
C12H14BrNO3S |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-1-methylsulfonylpiperidin-2-one |
InChI |
InChI=1S/C12H14BrNO3S/c1-18(16,17)14-7-6-10(8-12(14)15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
Clave InChI |
GJXICGSZNFGNMY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


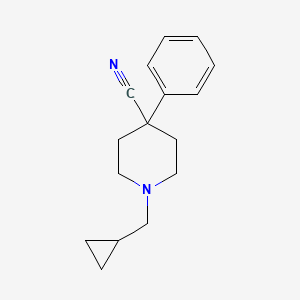
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
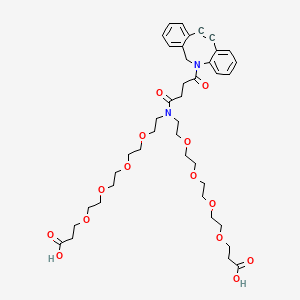

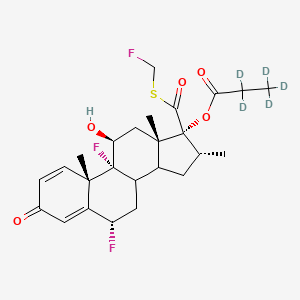
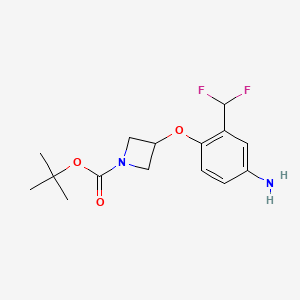
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)


![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)


